molecular formula C14H12O3 B13760657 2-(3-Methylbut-2-enoyl)indene-1,3-dione CAS No. 6134-98-1

2-(3-Methylbut-2-enoyl)indene-1,3-dione

Cat. No.: B13760657
CAS No.: 6134-98-1
M. Wt: 228.24 g/mol
InChI Key: KWVMEUYISWAZHM-UHFFFAOYSA-N
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Description

2-(3-Methylbut-2-enoyl)indene-1,3-dione is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an indene core substituted with a 3-methylbut-2-enoyl group at the 2-position and a dione functionality at the 1,3-positions. Indene derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbut-2-enoyl)indene-1,3-dione typically involves the reaction of indene-1,3-dione with 3-methylbut-2-enoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically isolated by crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbut-2-enoyl)indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dione functionality to diols or alcohols.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the indene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Diols, alcohols

    Substitution: Halogenated indene derivatives, sulfonated indene derivatives

Scientific Research Applications

2-(3-Methylbut-2-enoyl)indene-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and electronic materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylbut-2-enoyl)indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indane-1,3-dione: A closely related compound with similar chemical properties and applications.

    Indanone: Another indene derivative with a ketone functionality at the 1-position.

    Ninhydrin (2,2-dihydroxy-1H-indene-1,3(2H)-dione): Known for its use in amino acid analysis and protein detection.

Uniqueness

2-(3-Methylbut-2-enoyl)indene-1,3-dione is unique due to the presence of the 3-methylbut-2-enoyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other indene derivatives and contributes to its specific applications in various fields.

Properties

CAS No.

6134-98-1

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

2-(3-methylbut-2-enoyl)indene-1,3-dione

InChI

InChI=1S/C14H12O3/c1-8(2)7-11(15)12-13(16)9-5-3-4-6-10(9)14(12)17/h3-7,12H,1-2H3

InChI Key

KWVMEUYISWAZHM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1C(=O)C2=CC=CC=C2C1=O)C

Origin of Product

United States

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